molecular formula C19H23FN4O2 B2536873 (4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-52-8

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2536873
CAS No.: 946248-52-8
M. Wt: 358.417
InChI Key: QYGXQOXXXQEKNA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Coupling with the Fluorophenyl Group: The final step involves coupling the fluorophenyl group with the pyrimidinyl-piperazinyl intermediate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific receptors or enzymes.

    Biology: Study of its effects on cellular pathways and mechanisms.

    Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.

    Industry: Potential use in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)methanone
  • (4-Fluorophenyl)(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the specific combination of its functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the propoxy group in the pyrimidinyl moiety can influence its lipophilicity and binding affinity to molecular targets.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXQOXXXQEKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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